3,4,6-Trichlorocatechol
Overview
Description
3,4,6-Trichlorocatechol is a chlorinated derivative of catechol, which is not directly discussed in the provided papers. However, related compounds such as 3,4,5-trichloroguaiacol have been synthesized and studied due to their environmental relevance, particularly in the context of chemical pulp bleaching and bioaccumulation in fish .
Synthesis Analysis
The synthesis of 3,4,5-trichloroguaiacol, a compound similar to 3,4,6-trichlorocatechol, has been achieved and is documented in the provided literature. Although the exact synthesis of 3,4,6-trichlorocatechol is not described, the methods used for synthesizing 3,4,5-trichloroguaiacol could potentially be adapted for the synthesis of 3,4,6-trichlorocatechol. The synthesis process involves chlorination reactions that are likely to be similar to those required for 3,4,6-trichlorocatechol .
Molecular Structure Analysis
X-ray structure determination has been utilized to elucidate the structure of 3,4,5-trichloroguaiacol. This technique could similarly be applied to determine the molecular structure of 3,4,6-trichlorocatechol. The structure determination is crucial for understanding the physical and chemical properties of such compounds .
Chemical Reactions Analysis
The provided papers do not directly discuss the chemical reactions of 3,4,6-trichlorocatechol. However, the synthesis paper mentions the use of a hypervalent iodine(III) reagent for chlorination and oxidation reactions, which are relevant to the synthesis and potential reactions of chlorinated catechols . The reaction mechanism suggested for the formation of trichloroguaiacols could offer insights into the types of chemical reactions that 3,4,6-trichlorocatechol may undergo .
Physical and Chemical Properties Analysis
The physical properties such as melting point and chemical shifts in NMR spectroscopy have been reported for 3,4,5-trichloroguaiacol. These properties are indicative of the compound's behavior and stability. While the exact properties of 3,4,6-trichlorocatechol are not provided, one can infer that similar analytical techniques could be used to determine its physical and chemical properties .
Scientific Research Applications
Biodegradation by Bacteria
Pseudomonas sp. strain P51 utilizes 1,2-dichlorobenzene, 1,4-dichlorobenzene, and 1,2,4-trichlorobenzene as carbon and energy sources, converting them into 3,4-dichlorocatechol and 3,4,6-trichlorocatechol through a dioxygenase system and a dehydrogenase. The degradation process ultimately forms chloromaleylacetic acid (van der Meer et al., 1991).
Anaerobic Bacterial Transformation
Anaerobic bacteria consortia demonstrate a capability for transforming chloroveratroles, chloroguaiacols, and chlorocatechols. In these processes, chlorocatechols like 3,4,6-trichlorocatechol undergo dechlorination, forming compounds such as 3,5-dichlorocatechol (Neilson et al., 1987).
Photolytic Conversion and Toxicity
Research indicates that during the photolytic degradation of chlorophenolic substances like 2,4,6-trichlorophenol, products with increased toxic effects are formed, including 3,5-dichlorocatechol (Svenson & Hynning, 1997).
Electrochemical Hydrodechlorination
The electrochemical hydrodechlorination of 3,4,5,6-tetrachloropicolinic acid to 3,6-dichloropicolinic acid shows that intermediates like 3,4,6-trichloropicolinic acid can be formed during the process, providing insights into environmental decontamination methods (Ma et al., 2010).
Impact on Drug Discovery
While not directly related to 3,4,6-trichlorocatechol, the advancements in click chemistry have significant implications for the synthesis and application of complex molecules in drug discovery, potentially relevant for compounds including chlorocatechols (Kolb & Sharpless, 2003).
Safety And Hazards
properties
IUPAC Name |
3,4,6-trichlorobenzene-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3O2/c7-2-1-3(8)5(10)6(11)4(2)9/h1,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHZRJKVYOHNTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10865622 | |
Record name | 3,4,6-Trichlorobenzene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10865622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,6-Trichlorocatechol | |
CAS RN |
32139-72-3 | |
Record name | 3,4,6-Trichlorocatechol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32139-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4,6-Trichlorocatechol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032139723 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4,6-Trichlorobenzene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10865622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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